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Compound of Interest

Compound Name: Cdp-star

Cat. No.: B575180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for Northern blotting using the

chemiluminescent substrate CDP-Star®, designed for the sensitive detection of specific RNA

molecules. This method offers a non-radioactive alternative with high sensitivity and a strong

signal-to-noise ratio.

Principle and Applications
Northern blotting is a key technique in molecular biology for the study of gene expression. It

allows for the detection and quantification of specific RNA sequences in a complex sample. The

CDP-Star® system utilizes a chemiluminescent substrate for alkaline phosphatase (AP). In this

system, a labeled probe (e.g., with digoxigenin, DIG) hybridizes to the target RNA immobilized

on a membrane. An anti-DIG antibody conjugated to alkaline phosphatase then binds to the

probe. The addition of CDP-Star® triggers an enzymatic reaction that produces a sustained,

high-intensity light emission at 466 nm, which can be captured on X-ray film or by a digital

imaging system.[1]

This technique is widely used to:

Analyze gene expression levels in different tissues or under various experimental conditions.

Identify alternative splice variants of a gene.
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Study the regulation of gene expression in response to stimuli, such as in signaling

pathways.

Data Presentation
Table 1: Performance Characteristics of Chemiluminescent Substrates

Feature CDP-Star® CSPD®
Colorimetric
(BCIP/NBT)

Detection Limit
High (femtogram to

picogram range)
High

Moderate to Low

(nanogram range)

Signal Intensity Very High High Moderate

Signal Duration

Prolonged (glow

kinetics, stable for

hours to days)[1]

Prolonged (glow

kinetics)
Stable precipitate

Time to Peak Signal

(on membrane)
1-2 hours[2]

Approximately 4

hours[2]
Minutes

Relative Sensitivity
Approximately 10-fold

higher than CSPD®[1]

Standard high-

sensitivity substrate
Lower sensitivity

Background Noise Low Low
Can be high with over-

development

Multiple Exposures Yes[1] Yes No

Experimental Protocols
This protocol provides a comprehensive guide for performing a Northern blot experiment using

a DIG-labeled probe and CDP-Star® for detection.

I. RNA Electrophoresis and Blotting
RNA Sample Preparation:

Quantify the total RNA concentration of your samples.
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For each sample, mix 10-20 µg of total RNA with an appropriate volume of RNA loading

buffer (e.g., containing formamide and formaldehyde).

Denature the RNA samples by heating at 65°C for 15 minutes, followed by immediate

chilling on ice.

Agarose Gel Electrophoresis:

Prepare a 1.0-1.5% denaturing formaldehyde agarose gel in 1X MOPS buffer.

Load the denatured RNA samples and an RNA ladder into the wells.

Run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated

sufficiently.

RNA Transfer to Membrane:

After electrophoresis, transfer the RNA from the gel to a positively charged nylon

membrane using capillary transfer overnight in 10X SSC or a semi-dry transfer apparatus.

Following transfer, rinse the membrane in 2X SSC.

Crosslink the RNA to the membrane using a UV crosslinker.

II. Hybridization and Stringency Washes
Prehybridization:

Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer

(e.g., ULTRAhyb®-Oligo buffer).

Incubate at the appropriate hybridization temperature (e.g., 42°C) for at least 30 minutes

with gentle agitation.

Probe Hybridization:

Denature the DIG-labeled RNA or DNA probe by heating at 100°C for 5 minutes, then

quickly chill on ice.
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Add the denatured probe to the prehybridization buffer.

Incubate overnight at the hybridization temperature with gentle agitation.

Stringency Washes:

Remove the hybridization buffer.

Perform a series of stringency washes to remove non-specifically bound probe:

Wash twice with low stringency wash buffer (2X SSC, 0.1% SDS) at room temperature

for 5 minutes each.

Wash twice with high stringency wash buffer (0.1X SSC, 0.1% SDS) at 68°C for 15

minutes each.

III. Immunological Detection with CDP-Star®
Blocking:

Rinse the membrane briefly in Washing Buffer (e.g., 0.1 M maleic acid, 0.15 M NaCl, pH

7.5, with 0.3% Tween 20).

Incubate the membrane in Blocking Solution for 30-60 minutes at room temperature with

gentle agitation.

Antibody Incubation:

Dilute the anti-digoxigenin-AP conjugate (e.g., 1:10,000 to 1:20,000) in Blocking Solution.

Incubate the membrane in the antibody solution for 30 minutes at room temperature with

gentle agitation.

Washing:

Wash the membrane twice for 15 minutes each with Washing Buffer at room temperature

with gentle agitation.

Equilibration:
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Equilibrate the membrane in Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5

minutes.

Chemiluminescent Reaction and Detection:

Place the membrane on a clean, flat surface.

Pipette the CDP-Star® Ready-to-Use substrate onto the membrane to cover it completely.

Incubate for 5 minutes at room temperature.

Drain the excess substrate and place the membrane in a development folder or wrap in

plastic wrap.

Expose the membrane to X-ray film or a chemiluminescence imager. Initial exposures of

1-5 minutes are recommended, with optimization as needed.

Mandatory Visualizations
Signaling Pathway Diagram
Northern blotting is a powerful tool to study the regulation of gene expression in response to

cellular signaling. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial

cascade that regulates a wide variety of cellular processes, including gene expression.

Activation of this pathway by extracellular stimuli leads to the transcriptional activation of target

genes. A Northern blot can be used to measure the changes in mRNA levels of these target

genes.

Caption: MAPK signaling pathway leading to gene expression.

Experimental Workflow Diagram
The following diagram illustrates the major steps of the CDP-Star® Northern blot protocol.
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Caption: CDP-Star® Northern Blot Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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